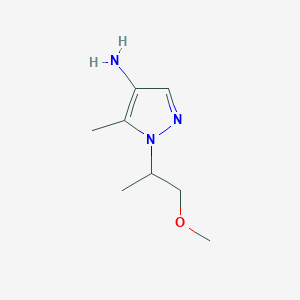![molecular formula C9H13N3O B13069684 N-[5-(aminomethyl)pyridin-2-yl]propanamide](/img/structure/B13069684.png)
N-[5-(aminomethyl)pyridin-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(aminomethyl)pyridin-2-yl]propanamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(aminomethyl)pyridin-2-yl]propanamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a suitable acylating agent. For instance, the reaction between 2-aminopyridine and propanoyl chloride in the presence of a base such as triethylamine can yield the desired product. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), with mild and metal-free reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(aminomethyl)pyridin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-[5-(aminomethyl)pyridin-2-yl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[5-(aminomethyl)pyridin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and bacterial resistance . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine core and have been studied for their medicinal properties.
N-(pyridin-2-yl)imidates: These compounds are synthesized from nitrostyrenes and 2-aminopyridines and have applications in organic synthesis.
Uniqueness
N-[5-(aminomethyl)pyridin-2-yl]propanamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-[5-(aminomethyl)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C9H13N3O/c1-2-9(13)12-8-4-3-7(5-10)6-11-8/h3-4,6H,2,5,10H2,1H3,(H,11,12,13) |
Clé InChI |
FIWLIWWKJUBVRO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=NC=C(C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
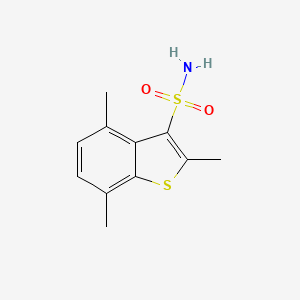
![2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
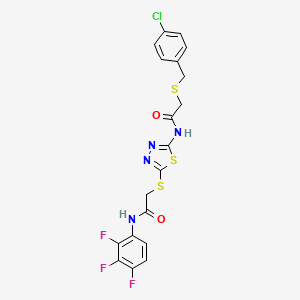
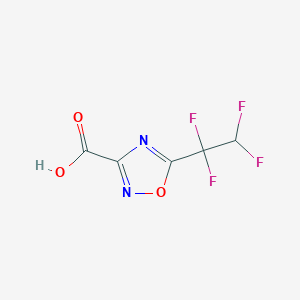
![3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13069633.png)
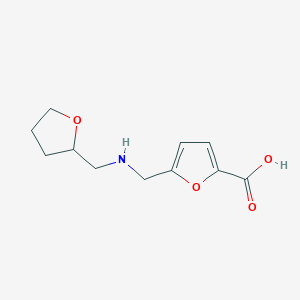
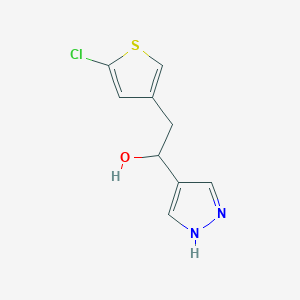
![2-Fluoro-2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13069647.png)
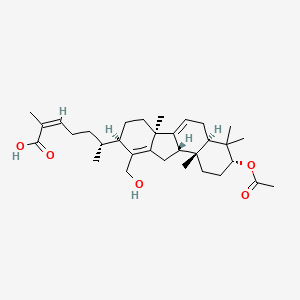
![4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid](/img/structure/B13069669.png)
![ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13069673.png)
![7-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13069679.png)
